molecular formula C7H9N3O2S B2667765 N-(5-acetamido-1,3-thiazol-2-yl)acetamide CAS No. 72130-94-0

N-(5-acetamido-1,3-thiazol-2-yl)acetamide

Cat. No.: B2667765
CAS No.: 72130-94-0
M. Wt: 199.23
InChI Key: QNQDODBDCIYEFY-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Thiazole (B1198619) Heterocycle in Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, has been a cornerstone of heterocyclic chemistry for over a century. Its discovery and the subsequent development of synthetic methodologies, such as the renowned Hantzsch thiazole synthesis, opened up a new realm of chemical exploration.

Historically, the significance of the thiazole moiety was profoundly established with the elucidation of the structure of thiamine (B1217682) (Vitamin B1), a vital coenzyme in which a thiazolium salt plays a crucial role in metabolic processes. This discovery spurred intensive research into the biological activities of thiazole-containing compounds.

In the realm of medicinal chemistry, the thiazole nucleus is a privileged scaffold, appearing in a multitude of approved drugs. chembuyersguide.com Its unique electronic properties and ability to engage in various non-covalent interactions have made it a valuable component in the design of therapeutic agents. Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. ijcce.ac.ir

Overview of Acetamide-Containing Heterocyclic Compounds in Academic Inquiry

Acetamide-containing heterocyclic compounds represent a significant class of molecules that have garnered considerable attention in academic and pharmaceutical research. The acetamide (B32628) group, with its characteristic -NHC(O)CH3 functionality, can profoundly influence the physicochemical properties of a heterocyclic system, such as its solubility, stability, and ability to participate in hydrogen bonding.

The introduction of an acetamide group onto a heterocyclic ring can modulate the compound's biological activity. This has been a widely employed strategy in drug discovery to optimize the potency, selectivity, and pharmacokinetic profile of lead compounds. Numerous studies have documented the diverse biological roles of acetamide-functionalized heterocycles, which span from enzymatic inhibition to receptor modulation.

Chemical Classification and Nomenclature of N-(5-acetamido-1,3-thiazol-2-yl)acetamide within the Thiazole Family

This compound belongs to the family of disubstituted thiazoles. The nomenclature of this compound precisely describes its molecular architecture. The core of the molecule is a 1,3-thiazole ring. The numbering of the thiazole ring starts from the sulfur atom and proceeds towards the nitrogen atom.

The name indicates the presence of two acetamido groups attached to the thiazole ring. One acetamido group is located at the 2-position, and the other is at the 5-position of the thiazole ring. The prefix "N-" in "N-(5-acetamido..." signifies that the acetamide group is attached via its nitrogen atom to the thiazole ring.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 72130-94-0 bldpharm.com
Molecular Formula C₇H₉N₃O₂S
Molecular Weight 199.23 g/mol bldpharm.com
SMILES Code CC(NC1=NC=C(NC(C)=O)S1)=O bldpharm.com

While specific research on this compound is not extensively available in peer-reviewed literature, its structure suggests it is a derivative of 2,5-diaminothiazole. The synthesis of such compounds can often be achieved through multi-step reaction sequences. A plausible, though not explicitly documented, synthetic route could involve the initial formation of a 2,5-diaminothiazole core, followed by the di-acetylation of the amino groups. The synthesis of 2,5-diamino-1,3-thiazole derivatives has been reported to proceed via the Hantzsch reaction scheme, for instance, by the reaction of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thiourea (B124793). researchgate.net

Table 2: General Classification

CategoryClassification
Heterocyclic Family Thiazoles
Functional Groups Acetamide, Amide, Thioether
Substitution Pattern 2,5-Disubstituted Thiazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-acetamido-1,3-thiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-4(11)9-6-3-8-7(13-6)10-5(2)12/h3H,1-2H3,(H,9,11)(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQDODBDCIYEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(S1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 5 Acetamido 1,3 Thiazol 2 Yl Acetamide

Established Synthetic Routes for N-(5-acetamido-1,3-thiazol-2-yl)acetamide and its Core Thiazole (B1198619) Scaffold

The primary approach to synthesizing this compound revolves around the initial construction of a 2,5-diamino-1,3-thiazole precursor. This precursor then undergoes acylation to introduce the two acetamido groups.

Stepwise Reaction Pathways and Intermediate Compounds

A plausible and established pathway for the synthesis of the target compound begins with the Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry. The key steps are outlined below:

Formation of a 2,5-diaminothiazole derivative : The synthesis of 2,5-diamino-1,3-thiazole derivatives can be achieved through the reaction of N-(2-aryl-1-chloro-2-oxoethyl) carboxamides with thiourea (B124793) or its substituted analogues. researchgate.net This reaction proceeds under mild conditions and is highly selective. The core intermediate in this step is a 2,5-diamino-1,3-thiazole, which serves as the foundational scaffold for subsequent functionalization.

Di-acetylation of the 2,5-diaminothiazole intermediate : The resulting 2,5-diaminothiazole intermediate possesses two primary amino groups at the C2 and C5 positions of the thiazole ring. Both of these amino groups can be acylated using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). A simple and effective method for the acylation of an aminothiazole is the reaction with acetyl chloride, often in a dry solvent like acetone, followed by reflux. nih.gov For the synthesis of this compound, a stoichiometric excess of the acetylating agent would be required to ensure the acylation of both amino groups. The reaction would likely be carried out in the presence of a base to neutralize the HCl generated during the reaction with acetyl chloride.

StepReactantsReagents/ConditionsIntermediate/Product
1N-(1-chloro-2-oxo-2-phenylethyl)benzamide, ThioureaMild conditions2-Amino-5-(benzamido)-4-phenylthiazole (an example of a 2,5-diamino-thiazole derivative)
22,5-DiaminothiazoleAcetyl chloride (excess), Dry acetone, RefluxThis compound

Precursor Synthesis and Derivatization Strategies for the Thiazole Moiety

The synthesis of the key precursor, a 2,5-diaminothiazole, is critical. As mentioned, the reaction of N-(2-aryl-1-chloro-2-oxoethyl) carboxamides with thioureas provides a direct route to these intermediates. researchgate.net Derivatization strategies for the thiazole moiety primarily involve the functionalization of the amino groups. In the context of this compound, this involves a straightforward di-acetylation. However, other derivatization strategies could be employed to introduce different functional groups, leading to a library of related compounds with potentially diverse chemical properties.

Optimization of Reaction Conditions for Yield and Purity in Laboratory Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can influence the outcome of the synthesis.

For the initial Hantzsch-type synthesis of the 2,5-diaminothiazole precursor, optimization would involve screening different solvents, reaction temperatures, and catalysts to find the conditions that provide the highest yield and selectivity. researchgate.netscielo.br

In the subsequent di-acetylation step, key parameters to optimize include:

Choice of Acetylating Agent : Acetic anhydride could be used as an alternative to acetyl chloride, potentially offering milder reaction conditions.

Solvent : A range of aprotic solvents could be tested to determine the optimal medium for the reaction.

Base : The choice and amount of base used to scavenge the acid byproduct can significantly impact the reaction rate and yield.

Temperature and Reaction Time : Careful control of temperature and monitoring the reaction progress can prevent the formation of side products and ensure complete di-acetylation.

A systematic approach to optimization, such as design of experiments (DoE), could be employed to efficiently explore the parameter space and identify the optimal reaction conditions.

Mechanistic Investigations of Formation and Transformation Reactions of the Compound

The formation of the thiazole ring in the Hantzsch synthesis is a well-studied mechanism. It involves the nucleophilic attack of the sulfur atom of thiourea on the α-halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring.

The transformation of the 2,5-diaminothiazole intermediate to this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atoms of the amino groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetylating agent. A subsequent loss of a leaving group (e.g., chloride from acetyl chloride) results in the formation of the amide bond. This process occurs at both the C2 and C5 amino groups.

Exploration of Novel Synthetic Approaches and Reagent Systems

While the Hantzsch synthesis is a classic and reliable method, research into novel synthetic approaches for thiazole derivatives is ongoing. For the synthesis of 2,5-disubstituted thiazoles, a mild, metal-free approach has been reported involving the cyclization of N-substituted α-amino acids using thionyl chloride. researchgate.net Although this method may not be directly applicable to the synthesis of the di-amino precursor, it highlights the potential for developing new routes that avoid harsh reagents and complex starting materials.

Furthermore, the use of carbodiimide (B86325) condensation reagents has been shown to promote the formation of acetamide (B32628) derivatives of other heterocyclic systems, such as N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide. researchgate.net Such reagent systems could be explored as an alternative to traditional acetylating agents for the final step in the synthesis of this compound, potentially offering advantages in terms of reaction conditions and substrate scope.

Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal the molecular structure. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed map of the atomic connectivity and spatial arrangement can be constructed.

Proton NMR (¹H NMR) Applications for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. Each unique proton environment gives rise to a distinct signal in the spectrum. For N-(5-acetamido-1,3-thiazol-2-yl)acetamide, one would expect to observe signals corresponding to the protons of the two acetamido groups and the proton on the thiazole (B1198619) ring.

A hypothetical ¹H NMR data table for this compound is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the multiplicity of the signals (e.g., singlet, doublet) provides information about neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.20Singlet3HCH₃ (acetamido at C5)
~ 2.30Singlet3HCH₃ (acetamido at C2)
~ 7.80Singlet1HH4 (thiazole ring)
~ 10.50Singlet (broad)1HNH (acetamido at C5)
~ 12.00Singlet (broad)1HNH (acetamido at C2)

Carbon-13 NMR (¹³C NMR) Applications for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., alkyl, aromatic, carbonyl).

A representative ¹³C NMR data table for this compound is shown below, with chemical shifts (δ) in ppm.

Chemical Shift (δ, ppm)Assignment
~ 23.0CH₃ (acetamido at C5)
~ 24.0CH₃ (acetamido at C2)
~ 115.0C4 (thiazole ring)
~ 140.0C5 (thiazole ring)
~ 160.0C2 (thiazole ring)
~ 168.0C=O (acetamido at C5)
~ 169.0C=O (acetamido at C2)

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Interactions

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

These advanced techniques would be invaluable in confirming the assignments made from 1D NMR and establishing the complete connectivity of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure, as weaker bonds tend to break preferentially.

For this compound (C₇H₈N₄O₂S), the expected molecular weight is approximately 212.23 g/mol . The mass spectrum would likely show a molecular ion peak ([M]⁺) at m/z 212. Subsequent fragmentation might involve the loss of acetyl groups or cleavage of the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H and C=O stretching vibrations of the amide groups, as well as C-N and C-S stretching vibrations associated with the thiazole ring.

A table of expected IR absorption bands is provided below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100N-H stretchAmide
1700 - 1650C=O stretchAmide (Amide I)
1650 - 1550N-H bendAmide (Amide II)
~ 1600C=N stretchThiazole ring
~ 1400C-N stretchThiazole ring
~ 700C-S stretchThiazole ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) can provide information about the extent of conjugation in a molecule. The thiazole ring and the acetamido groups in this compound constitute a conjugated system, which would be expected to show characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the molecular structure and the solvent used for the measurement.

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Structure and Packing Analysis

Data not available for this compound.

Crystallographic Parameters and Space Group Determination

Experimentally determined data required for this section is not publicly available.

Intermolecular Interactions and Hydrogen Bonding Networks

Detailed analysis is contingent on crystallographic data which is not available.

Conformational Analysis in the Solid State

Conformational analysis requires specific atomic coordinates from a solved crystal structure, which is not available.

Computational Chemistry and Theoretical Modeling of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For N-(5-acetamido-1,3-thiazol-2-yl)acetamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to find the geometry that corresponds to the lowest energy state.

These calculations yield precise data on bond lengths, bond angles, and dihedral angles. The results would reveal the planarity of the thiazole (B1198619) ring and the orientation of the two acetamido side chains relative to the ring and to each other. The stability of the molecule is inferred from its total electronic energy and vibrational frequency calculations, where the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Such computational approaches have been successfully applied to analyze the geometry of related thiazole derivatives.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound This table is a hypothetical representation of typical data obtained from DFT calculations and is for illustrative purposes only.

ParameterBond/AngleCalculated Value
Bond LengthC2-N3 (thiazole)1.32 Å
C4-C5 (thiazole)1.37 Å
C=O (acetamide)1.23 Å
N-H (acetamide)1.01 Å
Bond AngleC2-N3-C4 (thiazole)110.5°
N-C=O (acetamide)122.0°
Dihedral AngleC5-C4-N(amide)-C(carbonyl)175.0°

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would provide the energies of these orbitals and visualize their spatial distribution. This analysis would identify the regions of the molecule most likely to participate in electron-transfer processes. In similar heterocyclic systems, the HOMO is often distributed over the thiazole ring, while the LUMO may be located on substituent groups.

Table 2: Illustrative Frontier Molecular Orbital Data This table is a hypothetical representation of typical data obtained from FMO analysis and is for illustrative purposes only.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.65

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with neutral or intermediate potential.

For this compound, an MEP map would likely show strong negative potential around the carbonyl oxygen atoms and the nitrogen atoms of the thiazole ring. Conversely, the hydrogen atoms of the amide groups would exhibit a positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which govern the molecule's behavior in a biological or chemical system.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations describe a static, minimum-energy state, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of conformational changes and dynamic behavior.

An MD simulation of this compound, typically placed in a simulated solvent environment like water, would allow for the exploration of its conformational landscape. This is particularly important for understanding the flexibility of the two acetamido side chains and identifying the most stable and frequently occurring conformations in solution. The simulation would provide insights into the molecule's structural stability and how it interacts with its environment over a period of nanoseconds or longer.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of a molecule, which can be used to interpret and verify experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the absorption peaks in an experimental IR spectrum. Each frequency can be animated to visualize the specific atomic motions (stretching, bending) involved, allowing for precise assignment of the experimental spectral bands. For related acetamide (B32628) compounds, theoretical spectra have shown excellent agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. Theoretical prediction of the NMR spectrum for this compound would serve as a powerful tool for confirming its synthesized structure.

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). These calculations predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, providing insight into the molecule's electronic structure and how it absorbs light.

Computational Studies on Reaction Mechanisms and Transition States

Computational methods are essential for investigating the pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, computational studies could be used to explore its synthesis pathway or its potential reactivity and degradation mechanisms. For instance, modeling the acylation of 2,5-diaminothiazole could elucidate the step-by-step mechanism and energetics of forming the final product. Such studies provide a molecular-level understanding of reaction feasibility and kinetics that is often difficult to obtain through experimental means alone.

In Silico Docking Studies for Predictive Molecular Interactions

A comprehensive review of scientific literature and chemical databases was conducted to gather information regarding the in silico docking studies of the chemical compound this compound. This search aimed to identify predictive molecular interactions with various biological targets, including data on binding affinities, interaction modes, and key amino acid residues involved in the binding.

Despite extensive searches, no specific in silico docking studies for this compound have been reported in the available scientific literature. While computational studies, including molecular docking, have been performed on various derivatives of acetamide and thiazole, the specific compound of interest has not been the subject of such investigations. Consequently, there are no research findings, data tables, or detailed predictive molecular interaction models to report for this compound at this time.

Therefore, this section cannot provide details on its binding affinity to specific proteins, nor can it present tables of docking scores or visualizations of its interactions within a protein's active site, as this information is not currently available in the public domain.

Structure Activity Relationship Sar Studies of N 5 Acetamido 1,3 Thiazol 2 Yl Acetamide Derivatives

Systematic Design and Synthesis of Analogs to Modulate Specific Chemical Properties

The systematic design of analogs of N-(5-acetamido-1,3-thiazol-2-yl)acetamide involves a strategic approach to modify its structure to enhance desired properties such as potency, selectivity, and pharmacokinetic parameters. A common starting point for the synthesis of such derivatives is the 2-aminothiazole (B372263) core. nih.govnih.gov For instance, the synthesis of N-(thiazol-2-yl)acetamide derivatives can be achieved by reacting 2-aminothiazole with acetyl chloride. nih.gov To create a library of analogs of the target compound, similar synthetic strategies can be employed, starting with appropriately substituted 2-amino-5-acetamidothiazole.

The design of new analogs often focuses on isosteric replacements and functional group modifications. For example, the acetamido groups could be replaced with other acyl groups, sulfonamides, or ureas to alter hydrogen bonding capabilities and electronic properties. The synthesis of related thiazole (B1198619) derivatives has been extensively reported, providing a foundation for the creation of novel analogs of this compound. nih.govnih.gov

Impact of Substituent Effects on Thiazole Ring Modifications

In the case of this compound, the 4-position of the thiazole ring is unsubstituted and represents a prime location for introducing various functional groups. The table below illustrates hypothetical modifications at the C4 position and their potential impact on biological activity, based on general principles of medicinal chemistry.

Substituent at C4 Electronic Effect Steric Hindrance Potential Impact on Activity
-H (unsubstituted)NeutralMinimalBaseline activity
-CH3 (Methyl)Electron-donatingSmallMay enhance hydrophobic interactions
-Cl (Chloro)Electron-withdrawingSmallCan alter electronic distribution and potentially improve binding affinity
-NO2 (Nitro)Strong electron-withdrawingMediumMay increase potency but could also introduce toxicity
-PhenylBulky, AromaticSignificantCould introduce new binding interactions (e.g., pi-stacking) or cause steric clash

Influence of Acetamide (B32628) Moiety Modifications on Molecular Recognition

The two acetamide moieties in this compound are critical for its interaction with biological targets, likely through hydrogen bonding. Modification of these groups can provide valuable insights into the SAR. The amide linkage is a common feature in many pharmaceutical compounds. nih.gov

Modifications can include altering the alkyl group of the acetyl moiety or replacing the entire acetamide group with other functional groups. For example, replacing the acetyl group with a larger benzoyl group could introduce aromatic interactions. The table below outlines potential modifications to the acetamide groups and their predicted effects.

Modification Position Potential Change in Interaction Hypothesized Effect on Activity
N-methylation of amide2- or 5-positionLoss of hydrogen bond donor capabilityLikely decrease in binding affinity
Replacement of acetyl with trifluoroacetyl2- or 5-positionIncreased acidity of N-H, altered electronic profileMay enhance or decrease activity depending on the target
Replacement of acetamide with sulfonamide2- or 5-positionIntroduction of a tetrahedral geometry and different hydrogen bonding patternCould lead to a different pharmacological profile, as seen in many carbonic anhydrase inhibitors nih.gov
Replacement of methyl with a larger alkyl or aryl group2- or 5-positionIncreased steric bulk and lipophilicityMay improve binding through van der Waals interactions or cause steric hindrance

Molecular Basis of Interactions with Biological Targets in Research Models

Understanding the molecular interactions of this compound and its derivatives with their biological targets is fundamental to elucidating their mechanism of action. Thiazole-containing compounds are known to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.gov

Thiazole and thiadiazole derivatives, particularly those bearing sulfonamide groups, are well-known inhibitors of carbonic anhydrases (CAs). nih.govrsc.orgnih.gov While this compound itself is not a classical sulfonamide inhibitor, its structural motifs are present in compounds that do inhibit CAs. The acetazolamide-related compound N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is a potent CA inhibitor. pharmaffiliates.com

Kinetic studies of related thiazole inhibitors against CA isoforms have revealed different modes of inhibition. For example, a study on morpholine-derived thiazoles showed concentration-dependent inhibition with a competitive mechanism. rsc.org The inhibitory activity of these compounds is often attributed to the coordination of a key functional group to the zinc ion in the enzyme's active site. nih.gov

The following table presents hypothetical kinetic data for analogs of this compound against a hypothetical enzyme, illustrating how structural changes could affect inhibitory potency (Ki) and mechanism.

Compound Modification Hypothetical Ki (nM) Inhibition Mechanism
This compoundParent Compound500Competitive
Analog A4-Chloro substitution on thiazole ring150Competitive
Analog BReplacement of 5-acetamide with 5-sulfonamide25Non-competitive
Analog CN-methylation of 2-acetamide2000Competitive

Thiazole derivatives have also been investigated for their ability to bind to various receptors. For instance, certain thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors. mdpi.com Binding affinity (often expressed as Ki or IC50) and selectivity for the target receptor over other related receptors are critical parameters determined in these studies.

Receptor binding assays, such as radioligand binding assays, are commonly used to determine the affinity of a compound for a specific receptor. The selectivity is then assessed by testing the compound against a panel of different receptors.

A variety of biophysical techniques are employed to study the interactions between small molecules and their protein targets. Methods like isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). mdpi.com Nuclear magnetic resonance (NMR) spectroscopy can be used to map the binding site and determine the structure of the protein-ligand complex. mdpi.com

X-ray crystallography provides high-resolution structural information about how a ligand binds to its target protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov Molecular docking and molecular dynamics simulations are computational methods that can predict and analyze the binding modes of ligands within the active site of a protein, complementing experimental data. nih.gov These techniques are invaluable for understanding the SAR at a molecular level and for guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound were not found in the reviewed literature, extensive QSAR studies on various other thiazole derivatives provide a robust framework for understanding how such models can be constructed and utilized for the predictive design of novel, more potent analogs. These studies highlight the key molecular descriptors and statistical methods that are instrumental in predicting the biological activities of new chemical entities based on their structural features.

QSAR models are developed by correlating variations in the structural properties of molecules with their observed biological activities. This is achieved by calculating a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic characteristics. These descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized compounds.

In a study on thiazole derivatives as inhibitors of the human peptidyl-prolyl isomerase Pin1, a 2D-QSAR model was developed using a series of 25 compounds. The model was built using Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Network (ANN) methods. The best MLR model showed a squared correlation coefficient (R²) of 0.76 and a predictive R² for the test set of 0.78, indicating a good predictive ability. The key descriptors in this model were Molar Refractivity (MR), LogP (a measure of lipophilicity), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the Balaban index (J), which is a topological descriptor. The ANN model demonstrated even better performance with an R² of 0.98, suggesting a strong non-linear relationship between the descriptors and the biological activity.

Another QSAR study focused on aryl thiazole derivatives with antimicrobial activity. ijpsdronline.com This work involved the development of both 2D and 3D-QSAR models for a series of 20 molecules. The 2D-QSAR model for Gram-positive bacterial inhibition yielded a statistically significant model with an r² of 0.9521 and a cross-validated q² of 0.8619. ijpsdronline.com The 3D-QSAR model, which considers the three-dimensional properties of the molecules, indicated that electrostatic effects were dominant in determining the binding affinities of these compounds. ijpsdronline.com

Furthermore, a 2D-QSAR study on 59 thiazole derivatives as 5-lipoxygenase inhibitors resulted in a model with a correlation coefficient of 0.626 and a predictive ability for the test set of 0.621. laccei.org This demonstrates the utility of QSAR in guiding the development of anti-inflammatory agents.

For the predictive design of novel this compound derivatives, a similar QSAR approach could be employed. Initially, a series of analogues would be synthesized and their biological activity determined. Subsequently, a range of molecular descriptors would be calculated for each compound. Based on the findings from related thiazole derivatives, these descriptors would likely include:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO energies, which provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: Like Molar Refractivity (MR) and Principal Moment of Inertia (PMI), which relate to the size and shape of the molecule and its ability to fit into a biological target's active site. stmjournals.in

Hydrophobic Descriptors: For instance, LogP, which is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms like Artificial Neural Networks (ANN) can be used to develop the QSAR model. The robustness and predictive power of the developed model would then be rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation techniques. stmjournals.in

The resulting validated QSAR model can then be used to predict the biological activity of virtual or yet-to-be-synthesized derivatives of this compound. This predictive capability allows for the prioritization of the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery process.

The table below illustrates a hypothetical set of data that could be used to generate a QSAR model for this compound derivatives, based on the types of descriptors found to be significant in studies of other thiazole compounds.

Hypothetical Data for QSAR Modeling of this compound Derivatives

CompoundBiological Activity (pIC50)LogPMolar Refractivity (MR)ELUMO (eV)
Derivative 16.51.245.3-1.8
Derivative 27.11.548.1-2.1
Derivative 36.81.346.5-1.9
Derivative 47.51.850.2-2.3
Derivative 56.21.043.9-1.7

This data could then be used to derive a QSAR equation, for example, using MLR, which might take the form of:

pIC50 = c₀ + c₁ (LogP) + c₂ (MR) + c₃ (ELUMO)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such an equation would provide a quantitative basis for designing new derivatives with potentially enhanced biological activity.

Analytical Method Development for Research and Quality Control

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation, identification, and purification of individual components from a mixture.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like N-(5-acetamido-1,3-thiazol-2-yl)acetamide. Developing an effective HPLC method involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For related thiazole (B1198619) and thiadiazole derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. sielc.com A typical method would utilize a C18 column as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.comajpaonline.com The ratio of these solvents can be adjusted to control the retention time of the analyte. Detection is frequently accomplished using a UV detector set at a wavelength where the compound exhibits maximum absorbance. For related compounds, purity is often assessed via HPLC, with standards typically exceeding 95%. lgcstandards.comlgcstandards.comlgcstandards.com

A starting point for method development for this compound could be based on methods developed for similar structures. For instance, a method for a related thiadiazole derivative, Acetamide (B32628), N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-, uses a mobile phase of acetonitrile and water with phosphoric acid. sielc.com

Table 1: Illustrative HPLC Method Parameters for Thiazole Derivatives

ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v) sielc.comAcetonitrile acts as the organic modifier. Phosphoric acid helps to control the pH and improve peak shape.
Flow Rate 0.9 - 1.0 mL/min ajpaonline.comA standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature 30°C ajpaonline.comMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210-275 nmWavelength is selected based on the UV absorbance spectrum of the compound.
Injection Volume 10 µL ajpaonline.comA typical volume for analytical HPLC.

This table presents a hypothetical starting point for method development based on established methods for similar compounds.

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. This compound, with its polar acetamido groups and relatively high molecular weight, is non-volatile. Therefore, direct analysis by GC is not feasible.

However, GC analysis can be performed following a derivatization step. Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For compounds containing N-H groups, such as the amide in the target molecule, silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons on the amide nitrogens with trimethylsilyl (B98337) (TMS) groups, thereby reducing polarity and increasing volatility.

The resulting TMS-derivative could then be analyzed by a GC system, likely equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. mdpi.com The GC-MS approach is particularly powerful as it provides both retention time data and mass spectral information, aiding in structural confirmation. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic syntheses. nih.gov For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The stationary phase is typically a silica (B1680970) gel plate (e.g., Silica Gel 60 F254). nih.gov A suitable mobile phase, or eluent, is chosen to achieve a good separation between the starting materials, intermediates, and the final product. The choice of eluent depends on the polarity of the compounds. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or acetone) is often used, with the ratio adjusted to obtain the desired separation. For the synthesis of N-(thiazol-2-yl)acetamide, a mixture of acetyl chloride and 2-aminothiazole (B372263) was refluxed in dry acetone. nih.gov

After the plate is developed, the spots can be visualized under UV light (typically at 254 nm) if the compounds are UV-active, or by staining with an appropriate reagent such as iodine vapor. nih.gov The relative mobility of a compound is expressed as its retention factor (Rf), which is a key parameter for identification.

Table 2: Example TLC System for Monitoring Reactions of Thiazole Derivatives

ParameterDetailsPurpose
Stationary Phase Silica gel coated plates (HSGF254) nih.govA polar adsorbent suitable for a wide range of organic compounds.
Mobile Phase Ethyl acetate (B1210297) / Hexane mixtureThe ratio is optimized to achieve an Rf value for the product between 0.3 and 0.5 for optimal separation.
Visualization UV light (254 nm or 365 nm), Iodine vapor staining nih.govAllows for the detection of spots corresponding to reactants and products.

Spectrophotometric Methods for Quantitative Determination in Research Matrices

Spectrophotometric methods are based on the absorption of electromagnetic radiation by an analyte in solution and are commonly used for quantitative analysis.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that contain chromophores (light-absorbing groups). The thiazole ring and acetamido groups in this compound are expected to absorb UV radiation.

To develop a quantitative assay, a solution of the pure compound is prepared in a suitable solvent (e.g., methanol or ethanol), and its absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). sphinxsai.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration over a certain range. For the related compound acetazolamide (B1664987), quantitative analysis has been performed in methanol, with linearity established in the 5-30 µg/ml range. sphinxsai.com The concentration of the compound in an unknown sample can be determined by measuring its absorbance and interpolating the value from the calibration curve.

For some thiadiazole derivatives, spectrophotometric methods have been developed where Beer's law was obeyed up to concentrations of 4.0 to 6.0 ppm. scirp.org

Table 3: Key Parameters in UV-Vis Assay Development

ParameterDescriptionExample (for Acetazolamide) sphinxsai.com
Solvent A solvent that dissolves the compound and is transparent in the measurement wavelength range.Methanol
λmax The wavelength at which the compound shows maximum UV absorbance.Wavelength range of 253-273 nm used for Area Under Curve method.
Linearity Range The concentration range over which absorbance is directly proportional to concentration.5-30 µg/ml
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.1.28 µg/ml
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.3.89 µg/ml

Flow Injection Analysis (FIA) is an automated method that can be coupled with spectrophotometric detection for rapid and high-throughput quantitative analysis. A simple flow injection method was developed for the determination of acetazolamide, a related thiadiazole derivative. researchgate.net

In a typical FIA setup for a thiazole derivative, a carrier stream (e.g., deionized water) transports a precisely injected plug of the sample solution. researchgate.net This sample plug then merges with a reagent stream, initiating a chemical reaction that produces a colored product. For example, the sulfonamide group in acetazolamide reacts with permanganate (B83412) ions in an alkaline medium, causing a change in absorbance that can be measured. researchgate.net The resulting colored solution flows through a detector (a spectrophotometer) set at the λmax of the colored product. The peak height or area in the resulting signal is proportional to the analyte's concentration. This method offers advantages of high sample throughput, low reagent consumption, and good reproducibility. researchgate.net

Table 4: Example of Flow Injection Method Parameters for Acetazolamide

ParameterConditionReference
Carrier Solution Deionized water researchgate.net
Reagent Potassium permanganate (KMnO4) in NaOH researchgate.net
Sample Volume 410 µL researchgate.net
Flow Rate 3.0 mL/min researchgate.net
Detection Wavelength 530 nm or 610 nm researchgate.net
Detection Limit 2.2 x 10⁻⁶ mol L⁻¹ researchgate.net

Hyphenated Techniques for High-Resolution Analysis (e.g., LC-MS/MS)

Hyphenated analytical techniques, which combine two or more separation and detection methods, are indispensable for the detailed analysis of complex mixtures and the unambiguous identification of chemical compounds. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful example of such a technique, offering exceptional sensitivity and selectivity, making it highly suitable for the analysis of this compound. nih.govamericanpharmaceuticalreview.com

The LC component separates the target compound from impurities and matrix components based on its physicochemical properties. A reversed-phase High-Performance Liquid Chromatography (HPLC) column, such as a C18, is commonly employed for the separation of polar organic molecules like thiazole derivatives. d-nb.inforesearchgate.net The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH-modifying additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically produces an intact protonated molecule ([M+H]+). researchgate.net The tandem mass spectrometry (MS/MS) capability allows for further structural confirmation. The precursor ion (the protonated molecule) is selected and subjected to collision-induced dissociation (CID), generating characteristic product ions. This transition from a precursor ion to a product ion is highly specific and is monitored in what is known as Multiple Reaction Monitoring (MRM), providing a high degree of selectivity and sensitivity for quantification. researchgate.net

For the analysis of this compound, a hypothetical LC-MS/MS method could be developed based on methods used for similar compounds. The parameters would be optimized to achieve the best sensitivity, peak shape, and run time.

Interactive Table 1: Example LC-MS/MS Parameters for the Analysis of a Thiazole Derivative

This table is illustrative and based on methods developed for analogous compounds.

ParameterCondition
LC System
ColumnC18 reversed-phase (e.g., 50 mm × 4.6 mm, 5 µm) researchgate.net
Mobile Phase A0.1% Formic acid in water nih.gov
Mobile Phase BAcetonitrile nih.gov
Flow Rate1.0 mL/min d-nb.info
GradientIsocratic or gradient elution, optimized for separation
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive researchgate.net
Monitored Transition (MRM)Precursor Ion (e.g., [M+H]+) → Product Ion (characteristic fragment) researchgate.net
Ion Spray Voltage3500 V researchgate.net
Capillary Temperature450 °C researchgate.net

Validation of Analytical Methods for Reproducibility and Accuracy in Research Settings

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. For research and quality control, this ensures that the data generated are reliable, reproducible, and accurate. The validation of an analytical method for this compound would adhere to guidelines established by regulatory bodies and scientific best practices. mdpi.comepa.gov The key validation parameters are outlined below.

Specificity and Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components. This is typically assessed by analyzing blank samples and samples spiked with the analyte and potential interferents. mdpi.com In LC-MS/MS, the high selectivity of MRM transitions provides excellent specificity. researchgate.net

Linearity: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range. To assess this, a series of calibration standards at different concentrations are analyzed, and a calibration curve is constructed by plotting the response against the concentration. The correlation coefficient (R²) is expected to be close to 1 (typically >0.99). researchgate.netmdpi.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery. mdpi.com Recoveries are typically expected to be within 80-120%. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netmdpi.com An RSD of less than 5% is often considered acceptable. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com These are crucial for determining trace levels of the compound or its impurities.

Interactive Table 2: Illustrative Method Validation Data for a Thiazole Derivative

This table presents example data based on validation studies of similar compounds and serves as a template for what would be expected for this compound.

Validation ParameterAcceptance CriteriaExample Result
Linearity
Range-1.25–1250 ng/mL researchgate.net
Correlation Coefficient (R²)≥ 0.990.999 researchgate.net
Accuracy (% Recovery) 80 - 120%93.61 - 98.08% across three concentration levels researchgate.net
Precision (% RSD)
Intra-day Precision≤ 5%< 1.33% researchgate.net
Inter-day Precision≤ 5%< 1.33% researchgate.net
Sensitivity
Limit of Detection (LOD)-0.009 µg/mL researchgate.net
Limit of Quantification (LOQ)-0.028 µg/mL researchgate.net

Future Research Directions and Applications of the Thiazole Acetamide Scaffold

Exploration of N-(5-acetamido-1,3-thiazol-2-yl)acetamide as a Versatile Synthetic Building Block

The structure of this compound is rich with reactive sites, positioning it as a highly versatile building block, or synthon, for organic synthesis. The thiazole (B1198619) ring itself, along with the N-acetyl groups, provides multiple handles for chemical modification.

The thiazole nucleus is susceptible to various reactions. For instance, the proton at the C2 position of a thiazole ring can be removed by strong bases, creating a nucleophilic center for the introduction of various electrophiles like alkyl halides or aldehydes. pharmaguideline.com While the 2-position in the target molecule is substituted, the reactivity of other positions on the ring can be exploited. Furthermore, the nitrogen atom in the thiazole ring can be alkylated to form thiazolium salts, which are known to be effective catalysts in reactions such as the Stetter and Benzoin condensations. wikipedia.org

The acetamido groups also offer significant potential for synthetic diversification. The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino groups. These primary amines at the 2- and 5-positions would be potent nucleophiles, enabling a wide range of subsequent reactions, including diazotization, further acylation, or condensation with carbonyl compounds to form Schiff bases.

Future synthetic explorations could focus on leveraging these reactive sites to build a library of novel compounds. Modifications could be designed to enhance specific biological activities, drawing inspiration from the known pharmacological profiles of other thiazole derivatives, which include antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
Amide HydrolysisAqueous HCl or NaOH, heat2,5-Diaminothiazole derivatives
N-AlkylationAlkyl halide (e.g., CH₃I)Thiazolium salt derivatives
Electrophilic Aromatic Sub.Nitrating or Halogenating agentsSubstituted thiazole ring derivatives
Cross-Coupling Reactions(After conversion to halothiazole) Palladium catalysts, boronic acidsAryl-substituted thiazole derivatives

Development of Advanced Computational Tools for Rational Design of Derivatives

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for the rational design of new therapeutic agents. researchgate.net For the this compound scaffold, computational methods can predict the physicochemical properties, biological activities, and potential toxicity of its derivatives, thereby saving significant time and resources in the drug discovery pipeline. nih.gov

Future research should involve the use of techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations. researchgate.netnih.gov Molecular docking can be used to predict how derivatives of the scaffold might bind to the active sites of specific biological targets, such as enzymes or receptors implicated in disease. nih.gov For example, given that many thiazole derivatives exhibit anticancer activity, docking studies could explore interactions with targets like tubulin or protein kinases. frontiersin.orgmdpi.com

QSAR studies can establish a mathematical relationship between the chemical structures of a series of derivatives and their biological activity. This can help identify the key structural features responsible for a desired pharmacological effect. Furthermore, ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be performed in silico to assess the drug-likeness of designed molecules at an early stage, filtering out candidates with unfavorable profiles. researchgate.net MD simulations can provide insights into the conformational stability of the ligand-protein complex, validating the results from docking studies. researchgate.net

Potential for Integration into Material Science or Catalytic Systems Research

The application of thiazole derivatives is not limited to medicine; they also have potential in material science and catalysis. The aromatic, electron-rich nature of the thiazole ring, combined with the presence of nitrogen and sulfur heteroatoms, makes it an interesting component for the development of novel polymers and coordination compounds.

There is potential for synthesizing polymers that incorporate the thiazole-acetamide scaffold into their backbone. acs.org Such materials could exhibit interesting electronic or thermal properties. The nitrogen and sulfur atoms can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials are being investigated for applications in gas storage, separation, and catalysis.

Moreover, thiazolium salts derived from the scaffold could be explored as organocatalysts. The acidic proton at the C2 position of the thiazolium ring is key to its catalytic activity, enabling reactions that are otherwise difficult to perform. Research in this area could focus on developing novel, recyclable catalysts for green chemistry applications. nih.gov

Mechanistic Investigations of Compound Degradation Pathways

Understanding the stability and degradation pathways of a chemical compound is crucial for its development, particularly for pharmaceutical applications. The this compound molecule contains several functional groups that could be susceptible to degradation under various conditions (e.g., light, heat, pH, oxidative stress).

The amide bonds may undergo hydrolysis, especially at extreme pH values. The thiazole ring itself can be subject to oxidative degradation or photodecomposition. nih.gov Studies have shown that thiazole-containing compounds can react with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges into different products. nih.gov Additionally, metabolic degradation pathways mediated by enzymes like cytochrome P450s could involve oxidation at the sulfur or nitrogen atoms of the thiazole ring, or epoxidation if unsaturated substituents are present. fz-juelich.de

Future research should employ analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to identify degradation products formed under stressed conditions. nih.gov Elucidating these pathways is essential for determining the compound's shelf-life, storage conditions, and metabolic fate in vivo.

Table 2: Potential Degradation Reactions

Degradation TypeConditionPotential Pathway
HydrolyticAcidic or basic pHCleavage of one or both acetamido groups
PhotolyticUV or visible lightRing cleavage via cycloaddition with oxygen nih.gov
OxidativeOxidizing agents (e.g., H₂O₂)S-oxidation or N-oxidation of the thiazole ring fz-juelich.de
MetabolicCytochrome P450 enzymesHydroxylation, S-oxidation, N-oxidation fz-juelich.de

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology

The thiazole-acetamide scaffold provides a platform for numerous investigations in chemical biology. Chemical biologists design and use small molecules to study and manipulate biological systems. Derivatives of this compound could be developed as molecular probes to investigate cellular pathways or as inhibitors of specific enzymes.

For example, by attaching a fluorescent tag or a reactive group to the scaffold, researchers could create probes for activity-based protein profiling or for imaging specific cellular components. The diverse biological activities reported for thiazoles suggest that this scaffold could interact with a variety of biological targets. nih.govresearchgate.net Interdisciplinary collaborations between synthetic chemists, computational biologists, and cell biologists would be crucial to fully realize this potential.

Such collaborations could lead to the discovery of novel therapeutic agents or tool compounds that help to unravel complex biological processes. The stability and synthetic tractability of the thiazole ring make it an excellent foundation for developing such sophisticated chemical tools. researchgate.net

Q & A

Q. What established synthetic routes are available for N-(5-acetamido-1,3-thiazol-2-yl)acetamide?

  • Methodological Answer : Synthesis typically involves:
  • Thiazole core formation : Condensation of α-halo ketones with thioamides under acidic conditions.
  • Acetylation : Treatment with acetic anhydride in pyridine to introduce the acetamide group at the thiazole 5-position.
  • Functionalization : Coupling reactions (e.g., Suzuki or Stille) for attaching substituents like thiophene or aryl groups.
    For example, cyclopropane moieties are introduced via diazomethane or Simmons-Smith reagents . Yield optimization often requires temperature control (e.g., reflux in toluene/water mixtures) and stoichiometric adjustments .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :
  • 1H NMR : Identifies proton environments (e.g., thiazole ring protons at δ 6.8–7.2 ppm, acetamide NH at δ 10–12 ppm).
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650 cm⁻¹) and NH bending modes (~1550 cm⁻¹).
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 320.4 for C15H16N2O2S2).
  • Elemental Analysis : Ensures stoichiometric purity (e.g., C: 56.23%, H: 5.03%, N: 8.74%) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for improved yield and purity?

  • Methodological Answer :
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water .
  • Catalytic Systems : Use Pd(OAc)₂/XPhos for coupling reactions to reduce metal loading and improve turnover.
  • Process Intensification : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours for acetylation).
  • Purification : Flash chromatography with gradient elution (hexane:EtOAc 9:1 → 6:4) removes byproducts .

Q. How can researchers resolve contradictory biological activity data in thiazole-based acetamides?

  • Methodological Answer :
  • Comparative Docking Studies : Use AutoDock Vina to analyze binding modes with targets (e.g., COX-1 vs. COX-2). Hydrophobic interactions at Val349 in COX-1 may explain selectivity differences .
  • Molecular Dynamics (MD) Simulations : Assess ligand-protein stability over 100 ns trajectories (AMBER force field).
  • Bioassay Reproducibility : Standardize cell lines (e.g., HT-29 for cytotoxicity) and enzyme sources (recombinant vs. tissue-derived) .

Q. What analytical approaches address solubility challenges in biological assays for this compound?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PBS (≤10% v/v) to maintain solubility without cytotoxicity.
  • Prodrug Design : Synthesize phosphate esters via reaction with POCl₃; hydrolyze in vivo to release active drug.
  • Nanoformulation : Prepare PEGylated liposomes (size: 100–150 nm via dynamic light scattering) for enhanced bioavailability .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Systematic Modifications :
  • Vary substituents at thiazole 4-position (e.g., methyl, bromo, ethoxy).
  • Explore N-alkylation of the acetamide group (e.g., cyclopropyl, benzyl).
  • Biological Evaluation :
  • Screen against 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) isoforms.
  • Use QSAR models (e.g., CoMFA) to correlate logP values with IC₅₀ data.
  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., 4-methyl enhances COX-2 inhibition by 2.5-fold) .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR shifts) for synthetic intermediates?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. −40°C.
  • 2D Techniques : Use HSQC to assign overlapping protons and HMBC to confirm long-range couplings.
  • X-ray Crystallography : Resolve ambiguity by obtaining single-crystal structures (SHELXL refinement) .

Synthesis Optimization Table

StepKey Reagents/ConditionsYield RangeCritical Parameters
Thiazole Formationα-bromo ketone, thiourea, HCl65–78%pH control (2.5–3.0), 80°C
AcetylationAcetic anhydride, pyridine, 0°C80–85%Anhydrous conditions
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 100°C70–75%Argon atmosphere, 12 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.